N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methyl-2-oxo-1H-quinoxaline-6-sulfonamide
Description
N-(3-methoxyspiro[33]heptan-1-yl)-N-methyl-2-oxo-1H-quinoxaline-6-sulfonamide is a complex organic compound with a unique spirocyclic structure
Properties
IUPAC Name |
N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methyl-2-oxo-1H-quinoxaline-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-20(14-9-15(24-2)17(14)6-3-7-17)25(22,23)11-4-5-12-13(8-11)18-10-16(21)19-12/h4-5,8,10,14-15H,3,6-7,9H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVMRDIRKQMTCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC(C12CCC2)OC)S(=O)(=O)C3=CC4=C(C=C3)NC(=O)C=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methyl-2-oxo-1H-quinoxaline-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core, followed by the introduction of the quinoxaline and sulfonamide groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methyl-2-oxo-1H-quinoxaline-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoxaline moiety to its dihydro or tetrahydro derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydroquinoxaline derivatives.
Scientific Research Applications
N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methyl-2-oxo-1H-quinoxaline-6-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methyl-2-oxo-1H-quinoxaline-6-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxyspiro[3.3]heptan-1-yl)-N-methyl-1-benzofuran-7-sulfonamide
- N-(3-methoxyspiro[3.3]heptan-1-yl)pyrimidine-4-carboxamide
Uniqueness
Compared to similar compounds, N-(3-methoxyspiro[33]heptan-1-yl)-N-methyl-2-oxo-1H-quinoxaline-6-sulfonamide stands out due to its unique quinoxaline moiety, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
